molecular formula C16H20N4O4S2 B7047900 N-[5-(2-acetamidoethyl)thiophen-2-yl]sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide

N-[5-(2-acetamidoethyl)thiophen-2-yl]sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide

Cat. No.: B7047900
M. Wt: 396.5 g/mol
InChI Key: AIGGUBHYBMGVFV-UHFFFAOYSA-N
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Description

N-[5-(2-acetamidoethyl)thiophen-2-yl]sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-[5-(2-acetamidoethyl)thiophen-2-yl]sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-10(21)17-8-7-12-5-6-14(25-12)26(23,24)19-16(22)15-13(11-3-4-11)9-18-20(15)2/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGGUBHYBMGVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(S1)S(=O)(=O)NC(=O)C2=C(C=NN2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-acetamidoethyl)thiophen-2-yl]sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamidoethyl group: This step involves the acylation of the thiophene ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Sulfonylation: The thiophene ring is then sulfonylated using reagents like sulfonyl chloride in the presence of a base.

    Formation of the pyrazole ring: This involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Final coupling: The pyrazole and thiophene derivatives are coupled under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-acetamidoethyl)thiophen-2-yl]sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which N-[5-(2-acetamidoethyl)thiophen-2-yl]sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-aminoethyl)thiophen-2-yl]sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide
  • N-[5-(2-hydroxyethyl)thiophen-2-yl]sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide

Uniqueness

N-[5-(2-acetamidoethyl)thiophen-2-yl]sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide is unique due to the presence of the acetamido group, which can impart specific biological activity or chemical reactivity that is not present in similar compounds. This uniqueness can make it a valuable compound for specific applications in medicinal chemistry and materials science.

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